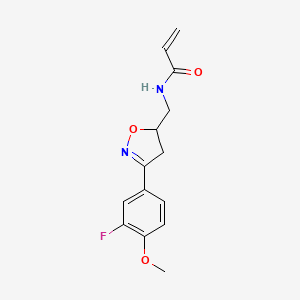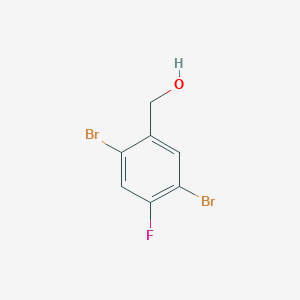
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5FINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of both fluorine and iodine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(6-Fluoro-4-iodopyridin-2-YL)ethanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative followed by a coupling reaction to introduce the ethanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. .
Scientific Research Applications
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-4-iodopyridin-2-YL)ethanone is largely dependent on its interaction with molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanone group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
1-(6-Fluoro-4-iodopyridin-2-YL)ethanone can be compared with other halogenated pyridine derivatives, such as:
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Similar in structure but with chlorine instead of iodine, affecting its reactivity and biological activity.
1-(6-Fluoropyridin-2-yl)ethanone: Lacks the iodine atom, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: Contains additional fluorine atoms, which can influence its chemical behavior and applications .
Properties
Molecular Formula |
C7H5FINO |
|---|---|
Molecular Weight |
265.02 g/mol |
IUPAC Name |
1-(6-fluoro-4-iodopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5FINO/c1-4(11)6-2-5(9)3-7(8)10-6/h2-3H,1H3 |
InChI Key |
XRSMYWYKBWCDLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)





![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)



